Quinoline-d7

Overview

Description

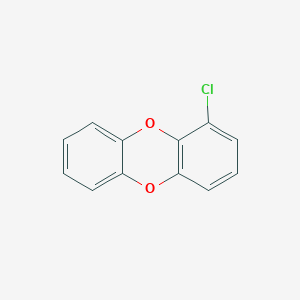

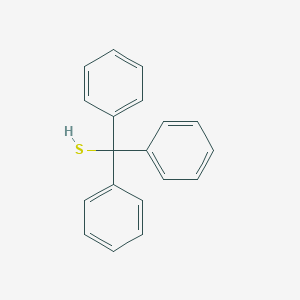

Quinoline-d7 is an isotopic variant of quinoline, with 97 atom % D and 98% (CP) isotopic purity . It has a molecular weight of 136.20 .

Synthesis Analysis

Quinoline and its hydrogenated derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline derivatives has been achieved through various methods including microwave, using clay or some other catalyst .

Molecular Structure Analysis

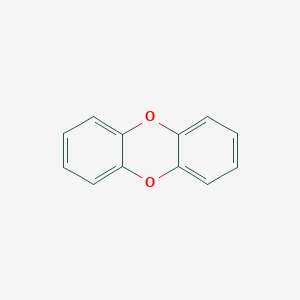

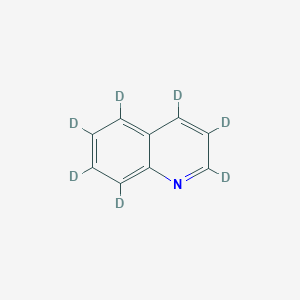

The empirical formula of Quinoline-d7 is C9D7N . The SMILES string representation is [2H]c1nc2c([2H])c([2H])c([2H])c([2H])c2c([2H])c1[2H] .

Chemical Reactions Analysis

Quinoline derivatives have been synthesized via expeditious synthetic approaches . These include Conrad–Limpach reactions, transition metal catalysed reactions, transition metal free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes .

Physical And Chemical Properties Analysis

Quinoline-d7 has a boiling point of 237 °C (lit.) and a melting point of -17–13 °C (lit.). Its density is 1.151 g/mL at 25 °C .

Scientific Research Applications

Pharmaceutical Research

Quinoline derivatives are widely used in pharmaceutical research due to their therapeutic potential. They serve as the core structure for various drugs, including anti-malarial (e.g., chloroquine), antibacterial (e.g., fluoroquinolones like ciprofloxacin), anticancer (e.g., topotecan), local anesthetic (e.g., dibucaine), and anti-tubercular (e.g., bedaquiline) drugs .

Analytical Chemistry

“Quinoline-d7” can be used in stable isotope labeling, which is a technique in analytical chemistry for quantitative analysis of complex mixtures. This application is crucial in methods like dispersive solid phase extraction and liquid chromatography-tandem mass spectrometry for analyzing thiols in human serum .

Photovoltaic Research

Quinoline derivatives are investigated for their use in third-generation photovoltaics. Their properties, such as absorption spectra and energy levels, are studied to enhance the efficiency of photovoltaic cells .

Green Chemistry

In the pursuit of more sustainable chemical processes, quinolines are important compounds in developing greener synthetic methodologies in organic chemistry .

Industrial Chemistry

Quinolines have applications in industrial chemistry due to their versatility and utility in various chemical processes .

Nuclear Magnetic Resonance Spectroscopy

Quinoline-containing π-conjugated systems are studied using nuclear magnetic resonance spectroscopy to understand their structure in solutions, which is essential for various research applications .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterioquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWDFEZZVXVKRB-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-d7 | |

CAS RN |

34071-94-8 | |

| Record name | Quinoline-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying Quinoline-d7 in the context of electronic spectra and molecular structure?

A: Quinoline-d7, a deuterated form of Quinoline, plays a crucial role in spectroscopic investigations. Replacing hydrogen atoms with deuterium alters the vibrational frequencies within the molecule without significantly changing its electronic structure. This isotopic substitution allows researchers to identify and assign specific vibrational transitions in the electronic spectra of Quinoline, leading to a more refined understanding of its electronic and vibrational energy levels. []

Q2: How does the use of mixed crystals contribute to understanding the electronic spectra of Quinoline-d7?

A: Mixed crystal spectroscopy involves incorporating a small amount of the target molecule (Quinoline-d7 in this case) into a host crystal lattice. This technique minimizes intermolecular interactions that can complicate spectral interpretation. By analyzing the well-defined spectral features obtained from mixed crystals, researchers can gain clearer insights into the intrinsic electronic transitions of Quinoline-d7, disentangling them from solid-state effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

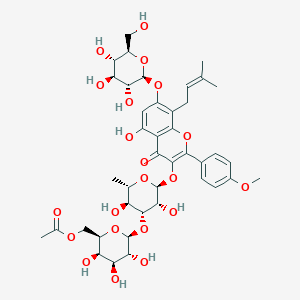

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)